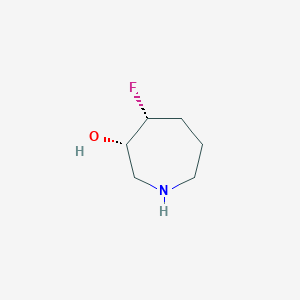

Cis-(3S,4R)-4-fluoroazepan-3-ol

Description

Properties

Molecular Formula |

C6H12FNO |

|---|---|

Molecular Weight |

133.16 g/mol |

IUPAC Name |

(3S,4R)-4-fluoroazepan-3-ol |

InChI |

InChI=1S/C6H12FNO/c7-5-2-1-3-8-4-6(5)9/h5-6,8-9H,1-4H2/t5-,6+/m1/s1 |

InChI Key |

ITQAIPLTHRXFQD-RITPCOANSA-N |

Isomeric SMILES |

C1C[C@H]([C@H](CNC1)O)F |

Canonical SMILES |

C1CC(C(CNC1)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cis-(3S,4R)-4-fluoroazepan-3-ol typically involves several steps, starting from commercially available precursors. One common method involves the use of diallylamine, which undergoes ring-closing metathesis (RCM) followed by SN2 displacement reactions. The enantioselective synthesis can be achieved using lipase-mediated resolution protocols, providing the desired enantiomer in high enantiomeric excess .

Industrial Production Methods

Industrial production methods for Cis-(3S,4R)-4-fluoroazepan-3-ol are not widely documented. the principles of large-scale synthesis would likely involve optimizing the reaction conditions and using efficient catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques could be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Cis-(3S,4R)-4-fluoroazepan-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the fluorine atom can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Cis-(3S,4R)-4-fluoroazepan-3-ol has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in stereochemical studies.

Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein folding.

Industry: It can be used in the synthesis of materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism by which Cis-(3S,4R)-4-fluoroazepan-3-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and hydroxyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity or modulating receptor function .

Comparison with Similar Compounds

Fluorination Effects: Comparison with [(3R,4S)-3-Fluorooxan-4-yl]methanol

The fluorinated oxane derivative [(3R,4S)-3-fluorooxan-4-yl]methanol shares structural similarities with the target compound but differs in ring size (six-membered oxane vs. seven-membered azepane) and substituents (methanol vs. azepanol).

| Property | Cis-(3S,4R)-4-Fluoroazepan-3-ol | [(3R,4S)-3-Fluorooxan-4-yl]methanol |

|---|---|---|

| Ring Size | 7-membered azepane | 6-membered oxane |

| Key Substituents | 4-F, 3-OH | 3-F, 4-CH2OH |

| Potential Applications | Antimicrobials, CNS drugs | Agrochemicals, materials science |

| Stereochemical Configuration | 3S,4R (cis) | 3R,4S (cis) |

Comparison with Natural Cytochalasans

Natural cytochalasans, such as those with 3S,4R,8R,9R configurations, exhibit cis ring junctions and trans macrocyclic rings. These compounds derive their bioactivity (e.g., cytoskeletal disruption) from rigid stereochemical arrangements.

Structural Analogues in Diazepane Derivatives

Compounds like (3R,4S)-4-{4-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]-1,4-diazepan-1-yl}oxolan-3-ol () feature diazepane rings and fluorinated aromatic groups. The target compound’s azepane core may offer advantages in solubility or blood-brain barrier penetration compared to diazepane derivatives .

Key Research Findings and Data Gaps

- Antimicrobial Potential: Structural parallels to melleins () suggest cis-(3S,4R)-4-fluoroazepan-3-ol could exhibit activity against Gram-positive bacteria, though empirical MIC data are needed.

- Toxicity Considerations : Trans-configured diol epoxides () are mutagenic, whereas cis configurations in fluorinated azepanes may reduce such risks due to stabilized conformations.

- Synthetic Flexibility : Fluorination and azepane rings enable modular design for drug discovery, as seen in oxane derivatives ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.